molecular formula C14H14N2O2 B13314406 4-Amino-2-(benzyloxy)benzamide

4-Amino-2-(benzyloxy)benzamide

Cat. No.: B13314406
M. Wt: 242.27 g/mol
InChI Key: GSINHTSWUDAMAC-UHFFFAOYSA-N
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Description

4-Amino-2-(benzyloxy)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is limited, its core structure is closely related to several classes of biologically active molecules. Structurally similar N-benzyloxyphenyl benzamides have been identified as potent inhibitors of β-secretase (BACE-1), a key therapeutic target in Alzheimer's disease research . These compounds are designed to fit into the enzyme's active site, with the benzyloxy group often occupying a critical hydrophobic pocket . Furthermore, analogous compounds have demonstrated significant potential in infectious disease research. For instance, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have shown high in vitro efficacy against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (Sleeping Sickness), and have exhibited promising brain permeability, a crucial requirement for treating the late-stage disease . The benzamide scaffold is also a versatile building block in organic synthesis. It can serve as a precursor for various heterocyclic systems, including azetidin-2-ones (β-lactams), which are well-known for their anti-tubercular and antimicrobial properties . Researchers value this compound and its derivatives for their potential to modulate key biological pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-amino-2-phenylmethoxybenzamide

InChI

InChI=1S/C14H14N2O2/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17)

InChI Key

GSINHTSWUDAMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2 Benzyloxy Benzamide and Its Analogues

General Synthetic Strategies for Benzamide (B126) Core Structures

The formation of the amide bond is the central reaction in the synthesis of benzamides. This is typically achieved by reacting a carboxylic acid derivative with an amine.

A primary and widely used method for forming amides is through the acylation of amines. fishersci.co.uk This involves reacting an amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. fishersci.co.uk The Schotten-Baumann reaction, for instance, describes the acylation of an amine with an acyl chloride. fishersci.co.uk This reaction is often performed at room temperature in the presence of a base, like a tertiary amine or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk Similarly, acid anhydrides can be used as acylating agents, with the main difference being the formation of a carboxylic acid as a byproduct instead of HCl. fishersci.co.uk

A recent development involves the use of N-acyl benzotriazoles, which can undergo reductive transamidation with organic nitro compounds in water to form amides. organic-chemistry.org This method is notable for its mild conditions and the ability to produce N-deuterated amides when D₂O is used as the solvent. organic-chemistry.org

Beyond traditional acylation, several other coupling methods are employed to facilitate amide bond formation, often under milder conditions to prevent side reactions like racemization.

Activated Esters: Carboxylic acids can be converted into activated esters, which are more susceptible to nucleophilic attack by an amine. luxembourg-bio.com Common examples of activating groups include N-hydroxysuccinimide (NHS), p-nitrophenol, and 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comthermofisher.com NHS esters, formed through carbodiimide (B86325) activation of a carboxylate, react efficiently with primary amines at a pH of 7.2 to 9 to form stable amide bonds. thermofisher.com

Carbodiimide Chemistry: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful reagents for promoting the direct coupling of carboxylic acids and amines. fishersci.co.ukpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com This intermediate is then readily attacked by the amine to yield the desired amide. luxembourg-bio.com To minimize the risk of racemization, especially in peptide synthesis, additives like HOBt or 1-hydroxy-7-aza-benzotriazole (HOAt) are often used in conjunction with carbodiimides. fishersci.co.ukluxembourg-bio.com These additives convert the O-acylisourea into a more stable activated ester, which then reacts with the amine. fishersci.co.uk

Coupling Reagent ClassExample Reagent(s)Key Features & Byproducts
Carbodiimides DCC, DIC, EDCForms a highly reactive O-acylisourea intermediate. Byproducts (ureas) can be insoluble (DCC) or water-soluble (EDC). luxembourg-bio.compeptide.com
Phosphonium Salts BOP, PyBOPGenerates activated esters in situ, minimizing racemization. BOP produces a carcinogenic byproduct. peptide.comiris-biotech.de
Uronium/Aminium Salts HATU, COMU®Highly reactive and efficient for both solution and solid-phase synthesis. iris-biotech.de
Activated Ester Precursors TSTUUsed to form N-hydroxysuccinimide esters, particularly useful for aqueous couplings. peptide.com

Targeted Synthesis of 4-Amino-2-(benzyloxy)benzamide and its Precursors

The synthesis of the title compound, this compound, requires the strategic placement of the amino and benzyloxy groups on the benzamide scaffold. This is typically accomplished by starting with a substituted benzoic acid and modifying the functional groups in a controlled sequence. A common precursor for this synthesis is 2-(benzyloxy)-4-nitrobenzoic acid.

The introduction of the benzyloxy and amino groups onto the aromatic ring is a critical part of the synthesis.

Benzyloxy Group Introduction: The benzyloxy group is typically introduced via a Williamson ether synthesis. This involves reacting a hydroxyl-substituted aromatic compound, such as 4-hydroxybenzoic acid or its derivatives, with benzyl (B1604629) bromide or benzyl chloride in the presence of a base like potassium carbonate. chemicalbook.com

Amino Group Introduction: The amino group is most commonly installed by the reduction of a nitro group. researchgate.net This two-step approach—nitration followed by reduction—is a classic and effective strategy in aromatic chemistry. researchgate.net Direct amination of C-H bonds is also an area of active research, with photoredox catalysis showing promise for the direct coupling of amines and aromatics. researchgate.net

A synthetic route for a related compound, N-(3-(2-amino-6H-1,3,4-thiadiazin-5-yl)-4-(benzyloxy)phenyl)-1-naphthamide, starts with 4-nitrophenol. The synthesis proceeds through steps including a Fries rearrangement, benzylation of the hydroxyl group, and reduction of the nitro group using stannous chloride (SnCl₂). researchgate.net

Nitration: The introduction of a nitro group onto the aromatic ring is a key functionalization step. This is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The conditions, particularly temperature, must be carefully controlled to ensure the desired regioselectivity. For instance, in the synthesis of 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid, nitration at 0-5°C is used to selectively introduce the nitro group at the 2-position. Solvent-free methods using metal salts as catalysts have also been developed for regioselective nitration. scirp.org

Reduction: The conversion of the aromatic nitro group to a primary amine is a crucial final step. Several methods are available for this transformation:

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. commonorganicchemistry.com A drawback is that this method can also reduce other functional groups. commonorganicchemistry.com

Metal/Acid Reduction: Metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (like acetic acid or HCl) are effective for reducing nitro groups. commonorganicchemistry.com These methods can offer greater chemoselectivity, preserving other reducible groups in the molecule. commonorganicchemistry.com A specific example is the reduction of 3-(2,4-difluorophenoxy)-4-nitrobenzamide to its amino derivative using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. prepchem.com

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) in combination with catalysts, or sodium sulfide (B99878) (Na₂S), can also be used. commonorganicchemistry.comasianpubs.org Lithium aluminum hydride (LiAlH₄) is effective for aliphatic nitro compounds but tends to produce azo products from aromatic nitro compounds. commonorganicchemistry.com

Reduction MethodReagent(s)Key Characteristics
Catalytic HydrogenationH₂ + Pd/C, Raney NickelHighly efficient but can reduce other functional groups. commonorganicchemistry.com
Metal in AcidFe/AcOH, Zn/AcOH, SnCl₂/HClMilder conditions, often chemoselective, tolerating other reducible groups. commonorganicchemistry.com
Hydride ReagentsNaBH₄, LiAlH₄NaBH₄ is used with catalysts for aromatic nitro reduction. asianpubs.org LiAlH₄ is generally not suitable for aromatic nitro to amine conversion. commonorganicchemistry.com
Sulfide ReagentsNa₂SCan be useful when hydrogenation or acidic conditions are incompatible; may offer selective reduction. commonorganicchemistry.com

Synthesis of Structurally Related Benzyloxyphenylbenzamide Derivatives

The synthetic principles used for this compound can be extended to create a variety of structurally related derivatives. Research has been conducted on the synthesis of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives. researchgate.netnih.govmdpi.com In one study, three series of these compounds, featuring 2-aminooxazole, 2-aminothiazole, and 2-amino-6H-1,3,4-thiadiazine moieties, were synthesized and evaluated as potential BACE-1 inhibitors. nih.govmdpi.com

The general synthetic pathway for these derivatives involved several key steps:

Starting with a substituted acetophenone, such as 2'-hydroxy-5'-nitro-acetophenone. researchgate.net

Benzylation of the hydroxyl group to form a 2'-benzyloxy-5'-nitro-acetophenone intermediate. researchgate.net

Reduction of the nitro group to an amine using stannous chloride. researchgate.net

Acylation of the resulting aniline (B41778) with various aromatic acyl chlorides to form amide intermediates. researchgate.net

Further chemical transformations, such as bromination and cyclization with thiourea, to introduce the desired heterocyclic moieties. researchgate.netmdpi.com

Another class of related compounds, N-(4-(benzyloxy)benzyl)-4-aminoquinolines, were synthesized starting from 4-cyanophenol. nih.gov The synthesis involved benzylation, reduction of the nitrile group to a benzylamine (B48309) using lithium aluminum hydride, and finally a nucleophilic aromatic substitution reaction with a 4-chloroquinoline. nih.gov

Strategies for Varied Substitution Patterns on Phenyl Rings

The ability to modify the substitution patterns on the phenyl rings of benzamide analogues is crucial for fine-tuning their biological activity. Researchers have developed numerous strategies to introduce a wide range of substituents, including electron-donating and electron-withdrawing groups, to probe structure-activity relationships (SAR).

A common approach involves the use of appropriately substituted starting materials. For instance, the synthesis of N-substituted benzamide derivatives can begin with substituted anilines and benzoyl chlorides. nih.gov The nature and position of the substituents on these precursors directly translate to the final product. For example, benzamides with electron-rich groups like methoxy (B1213986) (OMe) and methyl (Me), as well as electron-deficient groups such as chloro (Cl), cyano (CN), and trifluoromethylsulfanyl (SCF3), have been successfully synthesized. chinesechemsoc.org These substitutions have been shown to significantly influence the biological properties of the resulting compounds.

Another strategy involves the modification of a common intermediate. For example, starting with 4-aminobenzoic acid, various substituents can be introduced on the phenyl ring before the final amidation step. This modular approach allows for the generation of a library of analogues with diverse substitution patterns. For instance, in the synthesis of 2-sulfonamidebenzamides, modifications to the benzamide phenyl ring were attempted by introducing pyridine and naphthyl moieties, although these particular modifications led to inactive compounds in that specific study. nih.gov

The synthesis of 2-(hydroxyphenoxy)benzamide derivatives highlights a method where substituents on the benzene (B151609) ring (both R¹ and R²) were varied, showing that electron-withdrawing groups generally resulted in slightly higher yields than electron-donating groups. mdpi.com This suggests that the electronic nature of the substituents can impact reaction efficiency.

The following table summarizes various substituted benzamide derivatives and their synthetic precursors, illustrating the diversity of achievable substitution patterns.

Compound Substituents Starting Materials Reference
2a-2gOMe, Ph, Me, benzoyl, Cl, CN, SCF3Substituted benzoyl groups and N-alkyl amides chinesechemsoc.org
4d, 4ePyridine moieties2-Sulfonamido-N-benzamide core and pyridine-containing amines nih.gov
4f, 4gNaphthyl moiety2-Sulfonamido-N-benzamide core and naphthylamine nih.gov
14bm-Tolyloxy2-Chlorobenzoyl chloride and m-cresol mdpi.com
21, 22, 23Isomers of mono-substituted benzoyl derivatives (2-chloro, 3-chloro, 4-chloro)Substituted benzoyl chlorides and N-(2-aminoethyl)-N-phenylamine nih.gov

Integration of Heterocyclic Systems (e.g., Azetidinone, Aminothiazole)

The incorporation of heterocyclic systems into the benzamide scaffold is a widely employed strategy to enhance biological activity and introduce novel structural features. Azetidinones (β-lactams) and aminothiazoles are among the heterocyclic moieties that have been successfully integrated.

The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives provides a clear example of azetidinone integration. mdpi.com This synthesis involves a [2+2] ketene-imine cycloaddition reaction, also known as the Staudinger reaction. The key steps include the formation of Schiff's bases (imines) by condensing 4-(benzyloxy)benzohydrazide (B166250) with various substituted aldehydes. These Schiff's bases then react with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the final azetidinone-containing benzamides. mdpi.com This method allows for the introduction of diverse substituents on the phenyl ring attached to the azetidinone core.

The aminothiazole moiety has also been incorporated into benzamide structures. For instance, in the development of 12-lipoxygenase inhibitors, 4-amino-N-(thiazol-2-yl)benzenesulfonamide was used as a key intermediate. nih.gov This highlights the use of pre-functionalized heterocyclic amines in the synthesis of more complex benzamide analogues. The synthesis often involves the coupling of a benzoyl chloride derivative with the heterocyclic amine.

The following table outlines examples of benzamide derivatives incorporating heterocyclic systems.

Heterocyclic System Synthetic Strategy Key Intermediates Reference
Azetidinone[2+2] Ketene-imine cycloaddition (Staudinger reaction)4-(Benzyloxy)-N'-(substituted benzylidene)benzohydrazide (Schiff's bases), Chloroacetyl chloride mdpi.com
AminothiazoleReductive amination or direct coupling4-Amino-N-(thiazol-2-yl)benzenesulfonamide, substituted benzaldehydes nih.gov
PyridineCoupling of a benzamide core with pyridine-containing amines2-Sulfonamido-N-benzamide core, aminopyridines nih.gov
Quinoline (B57606)Direct reaction with aryl chloridesN-(4-aminophenyl)benzamide derivatives, quinoline chloride nih.gov

Preparation of Aminoalkanol Derivatives

The introduction of aminoalkanol side chains to the benzamide core is another important synthetic modification. These derivatives often exhibit interesting pharmacological properties. The synthesis of these compounds typically involves the reaction of a benzamide derivative with an aminoalkanol or the reduction of a precursor containing a carbonyl group.

One approach is the reductive amination of a suitable aldehyde or ketone with an aminobenzamide. For example, N-substituted aminobenzamide derivatives have been prepared by reacting an aminobenzamide with a ketone, followed by reduction of the resulting imine. dovepress.com

A more direct method involves the coupling of a substituted benzoic acid with an aminoalkanol. For instance, 4-(substituted-benzylamino)-2-hydroxybenzoic acids have been synthesized and subsequently coupled with other moieties. nih.gov

In the synthesis of Trypanosoma brucei inhibitors, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides were prepared. nih.gov This multi-step synthesis involved the alkylation of a nitrophenol, reduction of the nitro group, reductive alkylation with N-Boc-2-aminoacetaldehyde, acylation with a benzoyl chloride, and finally deprotection of the amino group. This route allows for the introduction of an aminoethyl side chain. nih.gov

The following table provides examples of synthetic routes to aminoalkanol derivatives of benzamides.

Derivative Type Synthetic Approach Key Reagents Reference
N-(2-Hydroxy-2-phenylethylamino)-benzamidesReductive aminationSubstituted aminobenzamide, substituted phenylglyoxal dovepress.com
4-(Substituted-benzylamino)-2-hydroxybenzoic acidsReduction of Schiff base4-Amino-2-hydroxybenzoic acid, substituted benzaldehyde, Sodium borohydride nih.gov
N-(2-Aminoethyl)-N-benzyloxyphenyl benzamidesMulti-step synthesis including reductive alkylation and acylation4-Nitrophenol, N-Boc-2-aminoacetaldehyde, Substituted benzoyl chlorides nih.gov

Optimization of Reaction Conditions and Novel Synthetic Techniques

The efficiency and environmental impact of synthetic routes are critical considerations. Researchers continuously seek to optimize reaction conditions and develop novel, more sustainable synthetic techniques.

Catalysts play a pivotal role in modern organic synthesis, often enabling reactions to proceed with higher yields, selectivity, and under milder conditions. In the context of benzamide synthesis, several catalytic systems are commonly employed.

Palladium on charcoal (Pd/C) is a widely used catalyst for hydrogenation reactions. For example, it is used in the reduction of nitro groups to amino groups, a key step in the synthesis of many aminobenzamide derivatives. nih.gov This catalytic reduction is generally efficient and clean.

Triethylamine (Et₃N) is a common base and catalyst used in amidation reactions, particularly when starting from acyl chlorides. nih.govmdpi.com It serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. It is also used as a catalyst in the Staudinger reaction for the synthesis of β-lactams. mdpi.com

Other catalytic systems include copper-based catalysts for N-arylation reactions. For instance, Cu-catalyzed N-arylation has been used to couple sulfonamide derivatives with heteroaryl bromides. nih.gov

The following table summarizes the use of different catalytic systems in benzamide synthesis.

Catalyst/Reagent Reaction Type Example Application Reference
Palladium on Charcoal (Pd/C)Catalytic Hydrogenation (Nitro group reduction)Synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides nih.gov
Triethylamine (Et₃N)Base/Catalyst in Amidation and CycloadditionSynthesis of 4-amino-N-(4-aminophenyl)benzamide analogues and azetidinone derivatives nih.govmdpi.com
Copper (Cu) catalystsN-arylationSynthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives nih.gov
Iron (Fe) in Acetic AcidReduction of Nitro GroupSynthesis of N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)benzamide derivatives nih.gov

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In benzamide synthesis, several green methodologies have been explored.

Ultrasound-assisted synthesis has emerged as a powerful tool in organic synthesis. The use of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions. For example, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives was successfully carried out using ultrasonication. mdpi.com The key steps, including the formation of the starting material methyl 4-(benzyloxy)benzoate and the subsequent condensation to form Schiff's bases, were performed under ultrasound irradiation, significantly reducing reaction times. mdpi.com

Other green chemistry approaches include the use of water as a solvent, one-pot syntheses, and the use of environmentally benign catalysts. For instance, the coupling of anthranilic acid with sulfonyl chlorides has been performed in water using sodium bicarbonate as a base. nih.gov

The following table highlights some green chemistry approaches applied to benzamide synthesis.

Green Chemistry Technique Application Advantages Reference
Ultrasound-Assisted SynthesisSynthesis of azetidinone-containing benzamidesShorter reaction times, higher yields, milder conditions mdpi.com
Aqueous Reaction MediumSulfonamide synthesisUse of an environmentally benign solvent nih.gov
One-Pot SynthesisSynthesis of various benzamide derivativesReduced number of work-up and purification steps, saving time and resources mdpi.com

Protecting Group Strategies in Complex Benzamide Synthesis

In the synthesis of complex molecules with multiple functional groups, the use of protecting groups is often essential to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. In the synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, the amino group of 2-aminoacetaldehyde (B1595654) was protected as its N-Boc derivative during the reductive alkylation and subsequent acylation steps. nih.gov The Boc group is stable under these conditions and can be readily removed at the end of the synthesis using an acid such as 4 M HCl in dioxane. nih.gov

For hydroxyl groups, the benzyloxy group is a common protecting group. In the synthesis of this compound, the hydroxyl group of 4-amino-2-hydroxybenzoic acid is protected by a benzyl group. This protection is necessary to prevent side reactions at the hydroxyl group during subsequent transformations of the amino or carboxyl groups. The benzyloxy group can be removed by catalytic hydrogenation.

In the synthesis of hydroxy-substituted benzamides, methoxy groups can serve as protecting groups for hydroxyl functionalities. These can be deprotected using reagents like boron tribromide (BBr₃). acs.org

The following table lists some protecting groups used in benzamide synthesis and their removal conditions.

Functional Group Protected Protecting Group Removal Conditions Reference
Aminotert-Butoxycarbonyl (Boc)Acidic conditions (e.g., 4 M HCl in dioxane) nih.gov
HydroxylMethoxy (MeO)Boron tribromide (BBr₃) acs.org
HydroxylBenzyl (Bn)Catalytic Hydrogenation (e.g., Pd/C, H₂)

Structure Activity Relationship Sar Studies of 4 Amino 2 Benzyloxy Benzamide Derivatives

Impact of Substituents on Biological Activities

The biological activity of 4-Amino-2-(benzyloxy)benzamide derivatives can be significantly altered by the introduction of various substituents at different positions on the molecule. These modifications can influence the compound's ability to interact with its biological target, as well as its pharmacokinetic properties.

The amide nitrogen and its substituents play a crucial role in the activity of these compounds. The reactivity at the amide nitrogen is a significant determinant of biological activity. publish.csiro.au The introduction of two electronegative atoms at the amide nitrogen can lead to a pyramidal geometry and reduced resonance stabilization, which in turn affects the molecule's reactivity. nih.gov This anomeric effect can facilitate both SN1 and SN2 reactions at the amide nitrogen, influencing its interaction with biological targets. nih.gov

For instance, in a series of N-acyloxy-N-alkoxyamides, reactivity at the amide nitrogen was found to be a key factor controlling their mutagenic activity. publish.csiro.au The nature of the substituents on the nitrogen can impact the stability of the N-O bond, which is crucial for their mechanism of action. orgsyn.org

Substitutions on the aromatic rings of this compound and its analogs are a key strategy for modulating their biological activity.

Benzyloxy Phenyl Ring: The position of the benzyloxy group on the phenyl ring has been shown to be important. In a study of chalcone (B49325) derivatives, moving the benzyloxy group from the ortho to the para position on the B-ring resulted in enhanced monoamine oxidase B (MAO-B) inhibition. nih.gov For example, para-benzyloxy substituted chalcones consistently showed lower IC50 values compared to their ortho-benzyloxy counterparts. nih.gov

Benzoyl Ring: Modifications to the benzoyl ring also significantly impact activity. In a series of N-(2-aminoethyl)-N-phenyl benzamides designed as Trypanosoma brucei inhibitors, substitutions at the benzoyl position (R2) were critical. nih.gov An unsubstituted benzoyl derivative was the least active, while mono-substituted benzoyl analogs showed that the 2-position was optimal for activity. nih.gov For instance, a 2-chlorobenzoyl derivative was found to be 3-fold more active than the 3-chloro and almost 8-fold more active than the 4-chlorobenzoyl derivative. nih.gov Similarly, a 2-methyl derivative was 14-fold more active than the 4-methyl derivative. nih.gov

In another study on BACE-1 inhibitors, the presence of chloro, methoxy (B1213986), or trifluoromethyl substituents on the phenyl ring of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives had a limited effect on their inhibitory activities. mdpi.com However, the introduction of an α-naphthyl group was found to be favorable for BACE-1 inhibition. researchgate.net

The following table summarizes the effect of benzoyl ring substitutions on the anti-trypanosomal activity of N-(2-aminoethyl)-N-4-Cl-phenyl-benzamides. nih.gov

CompoundEC₅₀ (μM)
20Ph13.00
214-Cl-Ph3.12
223-Cl-Ph1.05
232-Cl-Ph0.40
242-Me-Ph0.40
254-Me-Ph5.70
262-MeO-Ph2.10
274-MeO-Ph9.00
282-F-Ph1.90
293-F-Ph1.90
304-F-Ph1.90

Data sourced from a study on N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as Trypanosoma brucei inhibitors. nih.gov

Specific functional groups are pharmacophoric features that are often essential for the biological activity of this compound derivatives.

Amino Group: The primary amino group can be critical for activity. In a study of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, the primary amine was found to be necessary for antiparasitic activity against T. brucei. nih.gov The amino group can form crucial hydrogen bonds with the active sites of biological targets.

Benzyloxy Group: The benzyloxy group often contributes to the lipophilicity and steric bulk of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The benzyloxy pharmacophore has been incorporated into various molecular frameworks to develop inhibitors for enzymes like monoamine oxidase B (MAO-B). nih.gov In some adenosine (B11128) A1 receptor agonists, the presence of a benzyloxy group was found to be important for potency. acs.org

Heterocycles: The introduction of heterocyclic rings can significantly modulate activity. In the design of BACE-1 inhibitors, three series of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives were synthesized, incorporating 2-aminooxazoles, 2-aminothiazoles, and 2-amino-6H-1,3,4-thiadizines. mdpi.comresearchgate.net The study revealed that the presence of a 2-amino-6H-1,3,4-thiadizine moiety was favorable for BACE-1 inhibition. researchgate.net The incorporation of an imidazole (B134444) ring has also been explored in the development of anticonvulsant agents. researchgate.net

The following table shows the BACE-1 inhibitory activity of some 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives. mdpi.com

CompoundHeterocycleRInhibition Rate (%) at 20 μM
3a2-AminothiazolePhenyl29.3
3b2-Aminothiazole4-Chlorophenyl20.4
3c2-Aminothiazole4-Methoxyphenyl33.0
3d2-Aminothiazole4-Trifluoromethylphenyl24.3
4a2-AminooxazolePhenyl10.2
5a2-Amino-6H-1,3,4-thiadiazinePhenyl30.2
5e2-Amino-6H-1,3,4-thiadiazineα-Naphthyl60.1 (IC₅₀ = 9.9 μM)

Data from a study on BACE-1 inhibitors. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach helps in understanding the structural requirements for activity and in designing more potent molecules.

The biological activity of this compound derivatives can be correlated with various steric and electronic parameters of the substituents.

Steric Parameters: Steric effects, often quantified by Taft steric parameters (Es), play a significant role. In a QSAR study of N-acyloxy-N-alkoxyamides, steric parameters for para-substituents on the benzamide (B126), benzyloxy, and benzoyloxy phenyl rings were incorporated into the model to account for steric hindrance. publish.csiro.au In a study of chalcones, the larger steric bulk of the benzyloxy-phenyl group compared to aliphatic chains was noted to influence reactivity.

Electronic Parameters: Electronic properties of substituents, described by Hammett constants (σ), also influence activity. For instance, the mutagenicity of a series of N-benzyloxy-N-(para-substituted-benzoyloxy)benzamides showed a negative correlation with Hammett σ constants, indicating that electron-donating groups on the benzoyloxy ring increased activity. publish.csiro.au In another study on primary amino acid derivatives, electron-withdrawing groups at the 4'-N'-benzylamide site retained anticonvulsant activity, while electron-donating groups led to a loss of activity. nih.gov

QSAR studies aim to develop predictive models that can estimate the biological efficacy of new, unsynthesized compounds. These models are typically developed using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). kashanu.ac.ir

In a study of 2-benzyloxybenzamide derivatives as SMS2 inhibitors, both MLR and ANN models were developed. The ANN model showed superior predictive ability, with a squared correlation coefficient (R²) of 0.9912 for the prediction set. kashanu.ac.irkashanu.ac.ir Another QSAR study on benzyloxy chalcones as MAO-B inhibitors also resulted in a robust model with high statistical significance (R² = 0.9125, Q²loo = 0.8347), which can be used to predict the activity of new derivatives. nih.gov These models are valuable tools in drug discovery, enabling the prioritization of compounds for synthesis and testing. nih.gov

Conformational and Stereochemical Influences on Biological Activity

Research into the structure-activity relationships of benzamide derivatives frequently employs conformational analysis to understand how these molecules adapt to the binding sites of enzymes or receptors. nih.gov The ability of flexible chains within a molecule to adopt specific, low-energy conformations that are complementary to the target's binding pocket is often correlated with enhanced biological potency. nih.govmdpi.com Computational techniques, such as molecular docking, are instrumental in visualizing these interactions and predicting the binding modes of different derivatives, thereby guiding the design of more effective compounds. nih.govresearchgate.net

A notable example is the investigation of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives as inhibitors of β-secretase (BACE-1), an important target in Alzheimer's disease research. nih.gov In this study, the nature of the heterocyclic moiety attached to the benzamide core significantly influenced inhibitory activity. Docking analyses revealed that the most potent derivatives, those containing a 2-amino-6H-1,3,4-thiadizine ring, could form multiple hydrogen bonds with key amino acid residues (Asp32, Gly34, and Asp228) in the BACE-1 active site. nih.gov Furthermore, a hydrogen bond between the oxygen atom of the benzyloxy linkage and the residue Thr231 was also identified as a key interaction. nih.gov This illustrates how specific conformations that facilitate a network of hydrogen bonds are crucial for high-affinity binding and potent inhibition. The variation in activity among different heterocyclic derivatives underscores the profound impact of conformational alignment on biological function. nih.gov

CompoundHeterocycle MoietySubstituent (R)BACE-1 Inhibition (%) at 20 µg/mLIC₅₀ (µM)
5a2-amino-6H-1,3,4-thiadizinephenyl64.216.7
5b2-amino-6H-1,3,4-thiadizine2-fluorophenyl76.0ND
5d2-amino-6H-1,3,4-thiadizine2-chlorophenyl84.9ND
5e2-amino-6H-1,3,4-thiadizineα-naphthyl60.09.9
3a2-aminothiazolephenyl30.1ND
4a2-aminooxazolephenyl34.4ND
ND: Not Determined. Data sourced from a study on BACE-1 inhibitors. nih.gov

Similarly, studies on benzamide derivatives as anti-leukotriene agents have highlighted the importance of conformational flexibility. nih.gov Researchers found that while the core benzamide structure could mimic parts of the endogenous leukotriene molecule, the activity of the antagonists depended heavily on the conformation of their flexible alkyl and alkoxy side chains. nih.gov Potent antagonist activity was observed only in derivatives where these flexible chains could feasibly adopt conformations that matched the spatial length of the corresponding chain in the natural ligand. nih.gov

Stereochemistry, the specific 3D arrangement of atoms at chiral centers, also exerts a powerful influence on biological activity. It is common for enantiomers (non-superimposable mirror images) of a chiral drug to exhibit significantly different pharmacological profiles. acs.org One enantiomer may be a potent agonist, while the other is a weak antagonist or completely inactive. acs.org For instance, in research on AMPA receptor modulators, the (S)- and (R)-enantiomers of related compounds displayed opposing activities, with one acting as an agonist and the other as an antagonist. acs.org This enantioselectivity arises because biological targets, being chiral themselves, interact differently with each stereoisomer. Although specific stereochemical studies on this compound itself are not widely detailed in the provided context, the principles derived from related benzamide structures strongly suggest that its stereoisomers, if any, would likely display distinct biological effects. The stereochemical outcome of synthetic steps, such as those involving lactam derivatives in other complex molecules, is known to be critical for the final compound's activity. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com It is widely used to forecast the interaction between a small molecule (ligand), such as a benzamide (B126) derivative, and a protein's active site.

Molecular docking simulations are crucial for predicting how strongly a ligand will bind to a protein target, quantified by its binding affinity, and for visualizing its binding mode or pose. These predictions help in identifying potential drug candidates. For instance, studies on various benzamide derivatives demonstrate their potential as inhibitors for different protein kinases. nih.gov Docking calculations can establish a correlation between the experimental dissociation constants and the calculated free energies of binding for enzyme-inhibitor complexes. nih.gov

In studies of aryl benzamide derivatives as modulators for the mGluR5 receptor, docking analyses revealed two distinct active conformations, described as "linear" and "arc" docking modes, which are stabilized by various interactions within the receptor's binding site. mdpi.com Similarly, research on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors used molecular modeling to show how a flexible linker allows the molecule to achieve a favorable geometry for binding to the active center of the target protein. nih.gov These examples highlight how docking can predict the specific spatial arrangement and energetic favorability of a ligand like 4-Amino-2-(benzyloxy)benzamide within a biological target.

Table 1: Examples of Predicted Binding Affinities for Benzamide Derivatives

Compound ClassTarget ProteinPredicted Binding Affinity (Example)Key Finding
Benzothiazole-p-amino benzoic acid-hydroxamateHDAC8-10.093 kcal/mol uomustansiriyah.edu.iqPotent binding affinity predicted, suggesting strong inhibition. uomustansiriyah.edu.iq
4-(Arylaminomethyl)benzamide derivativesEGFR Tyrosine Kinase91-92% inhibition at 10 nM nih.govHigh inhibitory potential shown against the target kinase. nih.gov
4-[(Quinolin-4-yl)amino]benzamide derivativesInfluenza Virus RNA polymeraseEC50 = 11.38 µM (experimental)Docking rationalized the anti-influenza activity by showing interaction with the PA−PB1 interface. mdpi.com
Aryl benzamide derivativesmGluR5-Identified "linear" and "arc" binding conformations stabilized by specific interactions. mdpi.com

Beyond predicting binding energy, simulations provide a detailed atomic-level view of the interactions between the ligand and the amino acid residues in the protein's active site. These interactions are fundamental to the ligand's mechanism of action and selectivity. Common interactions include hydrogen bonds, hydrophobic interactions, and π–π stacking. mdpi.com

For example, docking studies of 4-[(quinolin-4-yl)amino]benzamide derivatives with the influenza virus RNA polymerase identified key amino acid residues such as GLU623, LYS643, and TRP706 as crucial for binding. mdpi.com In another study on mGluR5 modulators, key interactions were found to be hydrophobic contacts and π–π stacking with a tryptophan residue (Trp945). mdpi.com The analysis of these specific contacts is essential for structure-based drug design, allowing chemists to modify the ligand's structure to enhance binding affinity and specificity for the target protein.

Table 2: Key Active Site Interactions for Benzamide Analogs

Compound/Derivative ClassTarget ProteinKey Interacting ResiduesType of Interaction
4-[(Quinolin-4-yl)amino]benzamideInfluenza RNA PolymeraseGLU623, LYS643, TRP706 mdpi.comHydrogen bonding and other interactions mdpi.com
Aryl benzamide derivativesmGluR5Trp945, Leu904, Phe948 mdpi.comHydrophobic, H-bond, and π–π stacking mdpi.com
Sulfonamide derivativesPlasmodium berghei targetNot specifiedHydrogen bonds and hydrophobic interactions researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity based on its electronic makeup.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

Table 3: Frontier Orbital Energies for Benzamide and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Energy Gap (eV)
Benzamide--5.611 researchgate.net
p-Aminoaniline--4.6019 thaiscience.info
p-Nitroaniline--3.8907 thaiscience.info

In Silico ADMET Predictions (Excluding Experimental Data)

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic or toxicity profiles, thereby reducing the likelihood of late-stage failures. nih.gov

Various web servers and software packages, such as SwissADME and pKCSM, are used to calculate these properties based on the molecule's structure. jmchemsci.comjonuns.com Key predicted parameters often include:

Absorption: Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeability. rsc.org

Distribution: Plasma protein binding.

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). jmchemsci.com

Excretion: Related to properties like water solubility.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. jmchemsci.comjonuns.com

For example, in silico ADMET analysis of various benzimidazole (B57391) derivatives showed good absorption and distribution profiles, with all substances adhering to Lipinski's rule of five. researchgate.net Similarly, a study on N-(4-fluorophenylcarbamothioyl) benzamide derivatives predicted their pharmacokinetic properties and potential toxicity, identifying the most promising candidate based on a balance of activity and safety. jonuns.com Such predictions for this compound would be instrumental in assessing its potential as a drug-like molecule.

Table 4: Sample In Silico ADMET Predictions for Structurally Related Compounds

PropertyCompound ClassPredicted OutcomeReference
Gastrointestinal AbsorptionSchiff base from 4-aminobenzoic acidHigh rsc.org
Blood-Brain Barrier PermeabilitySchiff base from 4-aminobenzoic acidPermeable rsc.org
Ames ToxicityBenzimidazolone derivativesSome derivatives predicted as non-toxic jmchemsci.com
hERG InhibitionBenzimidazolone derivativesMedium risk predicted for some derivatives jmchemsci.com
P-glycoprotein SubstrateBenzimidazolone derivativesPredicted not to be a substrate jmchemsci.com

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are powerful computational strategies used in the early stages of drug discovery to identify new potential drug candidates from vast chemical libraries. nih.govsemanticscholar.org These techniques are particularly relevant when starting with a known active molecule, such as this compound, to find other compounds with similar biological activity.

A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. nih.govfrontiersin.org For this compound, a pharmacophore model would be constructed by identifying its key chemical features in three-dimensional space. These features typically include:

Hydrogen Bond Acceptors: The carbonyl oxygen and the ether oxygen.

Hydrogen Bond Donors: The hydrogens on the primary amine and amide groups.

Aromatic Rings: The two phenyl rings present in the structure.

Hydrophobic Features: The benzyl (B1604629) group.

Once this 3D arrangement of features is defined, it serves as a query or filter. This pharmacophore model is then used in a virtual screening campaign. researchgate.net Large databases containing millions to billions of chemical compounds, such as the ZINC database or Enamine REAL library, are computationally searched. acs.org The screening software identifies molecules within these libraries that spatially match the defined pharmacophore features of this compound.

The compounds that successfully match the pharmacophore model are considered "hits." These hits are then typically subjected to further computational filtering, such as molecular docking, to predict their binding affinity to a specific protein target before being selected for experimental testing. nih.gov This strategy efficiently narrows down an enormous chemical space to a manageable number of compounds that have a higher probability of possessing the desired biological activity, thereby accelerating the drug discovery process.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the chemical structure of 4-Amino-2-(benzyloxy)benzamide, with each technique providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provide detailed information about the carbon skeleton and the connectivity of protons.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a study using a 500 MHz spectrometer with DMSO-d₆ as the solvent, the chemical shifts for this compound were clearly resolved. squarespace.com The spectrum shows distinct signals for the aromatic protons on both the benzamide (B126) and benzyl (B1604629) rings, as well as the characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons at 5.14 ppm. squarespace.com The protons of the primary amide (-CONH₂) and the amino group (-NH₂) also appear as distinct signals. squarespace.com

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, the spectrum recorded at 125 MHz in DMSO-d₆ shows 12 distinct signals, corresponding to the 12 unique carbon environments in the structure, excluding the two carbons of the benzyl group that are equivalent by symmetry. squarespace.com Key signals include the carbonyl carbon of the amide at 166.2 ppm and the benzylic carbon at 69.7 ppm. squarespace.com

2D NMR (COSY, HSQC): While specific COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) data for this compound are not detailed in the provided literature, these techniques are routinely applied. COSY experiments would confirm the coupling relationships between adjacent protons (e.g., within the aromatic rings), and HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

¹H and ¹³C NMR Data for this compound

¹H-NMR (500 MHz, DMSO-d₆) squarespace.com¹³C-NMR (125 MHz, DMSO-d₆) squarespace.com
Chemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)AssignmentChemical Shift (δ, ppm)Assignment
7.64d, J = 8.5Aromatic CH166.2Amide C=O
7.49d, J = 7.1Aromatic CH (Benzyl)158.3Aromatic C-O
7.42dd, J = 7.1, 7.3Aromatic CH (Benzyl)153.4Aromatic C-N
7.37d, J = 7.3Aromatic CH (Benzyl)136.5Aromatic C (Quaternary)
7.26sAmide NH132.9Aromatic CH
7.03sAmide NH128.7Aromatic CH (Benzyl)
6.32d, J = 1.9Aromatic CH128.2Aromatic CH (Benzyl)
6.20dd, J = 1.9, 8.5Aromatic CH127.9Aromatic CH (Benzyl)
5.14sBenzylic CH₂109.0Aromatic C (Quaternary)
---106.4Aromatic CH
---97.1Aromatic CH
---69.7Benzylic CH₂

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, amide, and ether functionalities. While a specific spectrum for the title compound is not available, data from closely related structures allow for the prediction of key vibrational frequencies. mdpi.commdpi.comchemrevlett.com

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amine (N-H)3400-3200Symmetric & Asymmetric Stretching
Amide (N-H)~3300Stretching
Aromatic (C-H)3100-3000Stretching
Aliphatic (C-H)3000-2850Stretching (from benzylic CH₂)
Amide (C=O)1680-1630Stretching (Amide I band)
Aromatic (C=C)1600-1450Ring Stretching
Ether (C-O-C)1300-1000Asymmetric & Symmetric Stretching

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. For this compound, HRMS analysis using electron ionization (EI) identified the sodium adduct of the molecule ([M+Na]⁺). The calculated mass for C₁₄H₁₄N₂O₂Na was 265.0947, which closely matched the experimentally found mass of 265.0946. squarespace.com This confirms the molecular formula of the compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used for polar molecules. In related benzamide structures, ESI-MS typically reveals the protonated molecular ion [M+H]⁺. mdpi.comnih.govnih.gov This technique is valuable for confirming the molecular mass of the target compound and its derivatives during reaction monitoring.

HRMS Data for this compound

IonCalculated m/z squarespace.comFound m/z squarespace.comTechnique
[C₁₄H₁₄N₂O₂Na]⁺265.0947265.0946HRMS (EI)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. For compounds like this compound, a common stationary phase is silica (B1680970) gel. rsc.org The mobile phase typically consists of a mixture of a relatively nonpolar solvent and a more polar solvent. The ratio is adjusted to achieve optimal separation, indicated by the retention factor (Rf) value. For analogous compounds, solvent systems such as methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in n-hexane have been successfully employed. rsc.orgrsc.org

For the isolation and purification of this compound on a preparative scale, column chromatography is the standard method. google.com This technique utilizes a glass column packed with a stationary phase, most commonly silica gel. squarespace.comgoogle.com The crude product mixture is loaded onto the top of the column, and a solvent system (eluent), similar to that used for TLC, is passed through the column. In the purification of related benzamides, eluent systems such as ethyl acetate/n-hexane or methanol/dichloromethane have proven effective at separating the desired product from starting materials and byproducts. rsc.orggoogle.com The fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. squarespace.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about molecular geometry, conformational preferences, and intermolecular interactions that govern the packing of molecules in the crystal lattice. While a specific crystal structure determination for this compound is not publicly available, analysis of closely related benzamide derivatives by X-ray diffraction illustrates the type of detailed structural insights that can be obtained. nih.govdcu.ienih.gov

For benzamide derivatives, X-ray crystallography is instrumental in understanding how substituents on the aromatic ring influence the molecule's conformation. dcu.ie The planarity of the amide group and the relative orientations of the aromatic rings are key structural features determined by this method. iucr.org

A crucial aspect of the solid-state structure of benzamides is the network of intermolecular interactions, particularly hydrogen bonds. researchgate.netbohrium.com The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen and potentially the benzyloxy oxygen) in this compound would allow for the formation of extensive hydrogen-bonding networks, significantly influencing the crystal packing and the physical properties of the solid. mdpi.comevitachem.com These interactions, along with other non-covalent forces like π-π stacking of the aromatic rings, dictate the stability of the crystal lattice. iucr.orgresearchgate.net

To illustrate the detailed findings from such a study, the crystallographic data for a related substituted benzamide, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide hydrate (B1144303), is presented below. eurjchem.comresearchgate.net This study confirmed the three-dimensional structure and revealed that N-H···O and O-H···O hydrogen bonds link the molecules into a three-dimensional framework. eurjchem.com

Illustrative Crystallographic Data for a Related Benzamide Derivative

The following table presents data for 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide hydrate as an example of typical results from an X-ray crystallographic analysis. eurjchem.comresearchgate.net

Parameter Value
Empirical FormulaC₁₅H₉FN₂O₃·H₂O
Formula Weight300.26
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.094(6)
b (Å)7.248(3)
c (Å)14.517(6)
β (°)105.116(14)
Volume (ų)1431.6(10)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.402
Temperature (K)298(2)
RadiationMoKα (λ = 0.71073 Å)
Final R₁ [I > 2σ(I)]0.0537
wR₂ (all data)0.1501

This type of detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new materials and molecules in medicinal chemistry and materials science. acs.orgrsc.org

Advanced Research Applications and Lead Compound Development

4-Amino-2-(benzyloxy)benzamide Scaffolds in Medicinal Chemistry

The benzyloxybenzamide core is a privileged scaffold in medicinal chemistry, meaning it is a framework that can be adapted to interact with a variety of biological targets. Researchers leverage this versatility to design new molecules for a wide range of diseases.

Design of Pharmacophores for Diverse Therapeutic Areas

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound structure provides a robust foundation for creating new pharmacophores. By modifying the amino, benzyloxy, and benzamide (B126) groups, chemists can design compounds to interact with specific biological targets.

For instance, derivatives built upon a benzyloxy phenylbenzamide skeleton have been designed and evaluated as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. Another significant application has been the development of benzyloxy benzamide derivatives as neuroprotective agents for treating ischemic stroke. These agents work by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which is a key pathway in neuronal damage following a stroke nih.gov.

Hit-to-Lead and Lead Optimization Strategies

In drug discovery, "hit-to-lead" is the process where a promising initial compound (a "hit") is chemically modified to improve its properties, resulting in a "lead" compound. Lead optimization further refines this lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile, making it a viable drug candidate researchgate.net.

The this compound scaffold is frequently subjected to these optimization strategies. The process is an iterative cycle of designing, synthesizing, and testing new analogues to understand the structure-activity relationship (SAR)—how changes in the molecule's structure affect its biological activity.

Key optimization strategies include:

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve potency or reduce side effects.

Scaffold Hopping: Modifying the core structure while maintaining the essential pharmacophoric features to discover novel chemical series with better properties.

Computational Modeling: Using techniques like molecular docking to predict how well a designed molecule will bind to its target, guiding the synthesis of the most promising compounds.

These strategies have been successfully applied to related benzamide scaffolds to develop potent and selective inhibitors for targets such as the TYK2 kinase, which is involved in autoimmune diseases. Similarly, a 4-benzyloxy-benzylamino chemotype was systematically optimized to produce potent and isoform-selective PPARα agonists for retinal disorders. Furthermore, derivatives of 4-(benzyloxy)benzamide (B74015) have been synthesized and optimized to act as anti-tubercular agents .

Potential in Targeted Biological System Modulation

The adaptability of the this compound scaffold makes it an excellent candidate for developing molecules that can precisely modulate the function of specific enzymes and receptors.

Development as Enzyme Modulators

Enzymes are critical regulators of biological processes, and their inhibition or activation is a common strategy for treating diseases. Derivatives of the benzyloxybenzamide scaffold have been investigated as modulators for several important enzymes.

One notable example is the development of 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives as inhibitors of β-secretase (BACE-1). This enzyme is a key target in Alzheimer's disease research, and inhibiting it can reduce the production of amyloid-β plaques in the brain. Research has shown that specific modifications to the scaffold, such as the inclusion of a 2-amino-6H-1,3,4-thiadizine group, can lead to potent BACE-1 inhibition.

The table below summarizes key findings for benzyloxybenzamide-related scaffolds as enzyme modulators.

Derivative ClassTarget EnzymeTherapeutic AreaKey Findings
3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamideBACE-1Alzheimer's DiseaseCompound 5e showed the most potent activity with an IC50 of 9.9 μΜ.
4-benzamido-N-(1-benzylpiperidin-4-yl) benzamideAcetylcholinesterase (AChE)Alzheimer's DiseaseBenzamide derivatives show potential as AChE inhibitors to improve cognition.
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide12-LipoxygenaseInflammation, CancerCompounds displayed nanomolar potency and excellent selectivity.

Exploration as Receptor Ligands

Receptors are proteins that receive and transmit signals, playing a crucial role in cellular communication. Ligands are molecules that bind to receptors to either activate (agonists) or block (antagonists) their function. The this compound scaffold has been used to develop ligands for various receptors.

For example, 4-Amino-2-(aryl)-butylbenzamides have been identified as potent antagonists for the human neurokinin-2 (NK(2)) receptor, which is involved in inflammatory responses. In another area, a "4-benzyloxy-benzylamino" chemotype was developed into a selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a target for treating retinal disorders. Additionally, related benzamide structures have been optimized to act as potent, G protein-biased agonists for GPR52, a receptor with potential applications in treating central nervous system diseases.

The table below highlights the exploration of benzyloxybenzamide-related scaffolds as receptor ligands.

Derivative ClassTarget ReceptorFunctionPotential Application
4-Amino-2-(aryl)-butylbenzamidesNeurokinin-2 (NK(2))AntagonistInflammatory Conditions
4-Benzyloxy-benzylamino derivativesPPARαAgonistRetinal Disorders
3-((4-Benzylpyridin-2-yl)amino)benzamidesGPR52AgonistCentral Nervous System Diseases

Emerging Applications in Materials Science

While the primary focus of research involving the this compound scaffold has been in medicinal chemistry, its chemical properties suggest potential for applications in materials science. The aromatic rings and functional groups (amine, amide, ether) can participate in various intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for the self-assembly and structural integrity of advanced materials.

Currently, there is limited published research specifically detailing the use of this compound in materials science. However, related benzamide and benzoic acid structures have been explored in areas like organic electronics and functional polymers. The presence of both hydrogen bond donors (amine, amide) and acceptors (carbonyl, ether oxygen) within the this compound structure could potentially be exploited for the design of supramolecular polymers, liquid crystals, or functional organic materials where controlled molecular arrangement is key. This remains an area ripe for future investigation.

Use in the Synthesis of Polymers and Nanomaterials

Currently, there is a notable absence of published research specifically detailing the use of this compound in the synthesis of polymers and nanomaterials. A comprehensive search of scientific literature and patent databases did not yield any specific examples, detailed research findings, or data related to the application of this particular compound as a monomer for polymerization or as a precursor in the fabrication of nanomaterials.

While the constituent functional groups of this compound—an aromatic amine, a benzamide, and a benzyloxy group—suggest theoretical possibilities for its use in materials science, no concrete evidence of such applications has been documented. For instance, aromatic diamines are a well-established class of monomers for the synthesis of high-performance polymers like polyamides and polyimides. The presence of a bulky benzyloxy substituent could theoretically influence polymer properties such as solubility and thermal characteristics. Similarly, the amino and amide functionalities could potentially be used for the surface modification or functionalization of nanoparticles. However, these remain hypothetical applications in the absence of specific research focused on this compound.

Due to the lack of available data, no data tables on polymer properties or nanomaterial characteristics resulting from the use of this compound can be provided at this time. Further research would be necessary to explore and establish any potential roles for this compound in the development of novel polymers and nanomaterials.

Future Directions in 4 Amino 2 Benzyloxy Benzamide Research

Development of Novel and Sustainable Synthetic Pathways

Future synthetic research will likely focus on developing more efficient, environmentally friendly, and scalable methods for producing 4-Amino-2-(benzyloxy)benzamide and its derivatives. Traditional benzamide (B126) synthesis often involves harsh reagents and multi-step protocols. Modern approaches aim to overcome these limitations.

Key areas for future development include:

Green Chemistry Approaches: Exploration of solvent-free reaction conditions or the use of eco-compatible solvents can significantly reduce the environmental impact of synthesis. tandfonline.com Methodologies such as direct amidation using vinyl benzoate (B1203000) without a catalyst or solvent present a promising green alternative for forming the benzamide bond. tandfonline.comtandfonline.com

Catalytic Systems: Investigating novel catalysts, such as manganese(I)-based systems for methoxymethylation or Lewis acidic ionic liquids immobilized on solid supports like diatomite earth, could lead to highly efficient and reusable catalytic processes. rsc.orgresearchgate.net These methods often feature lower reaction times, milder conditions, and simpler procedures. researchgate.net

One-Pot Syntheses: Designing multi-step reactions in a single pot would improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. Syntheses of related compounds, such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines, have successfully employed one-pot reductions and subsequent substitutions, providing a template for future work. nih.gov

Flow Chemistry: The adoption of continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate large-scale production, which is crucial for any potential industrial application.

Elucidation of Undiscovered Mechanistic Pathways and Target Interactions

The therapeutic potential of this compound is currently unexplored. Future research should aim to identify its biological targets and elucidate its mechanisms of action, drawing clues from the activities of related benzyloxy benzamide compounds.

Promising avenues for investigation include:

Neuroprotection: Derivatives of benzyloxy benzamide have been identified as potent neuroprotective agents. nih.gov A key mechanism is the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which is implicated in neuronal damage following ischemic stroke. nih.govwestminster.ac.uk Future studies could investigate whether this compound can similarly modulate this or other neurocritical pathways.

Antiparasitic Activity: A library of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides showed potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov Research could explore if this compound possesses similar antitrypanosomal properties, potentially by targeting parasitic-specific cellular processes.

Enzyme Inhibition: The benzamide scaffold is a well-known pharmacophore in various enzyme inhibitors. For instance, different benzamide derivatives act as inhibitors of histone deacetylases (HDACs) or monoamine oxidase B (MAO-B), both of which are important targets in cancer and neurodegenerative diseases, respectively. tandfonline.comnih.gov Screening this compound against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

Antimicrobial Mechanisms: Benzamide derivatives have been developed as inhibitors of the bacterial cell division protein FtsZ. mdpi.commdpi.com Investigating the potential of this compound to interfere with bacterial cell division or other essential microbial pathways could open new avenues for antibiotic development.

Expansion of Therapeutic and Material Applications

Building on mechanistic insights, future research can explore the application of this compound in various therapeutic and material science domains.

Therapeutic Applications:

Neurodegenerative Diseases: Given the neuroprotective potential of related compounds, a primary focus could be on conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke. nih.govnih.gov

Infectious Diseases: The established activity of analogs against parasites like Trypanosoma brucei and bacteria suggests a potential role in developing new anti-infective agents. nih.gov

Oncology: The structural similarities to anticancer agents like HDAC inhibitors and compounds active against slowly growing tumors warrant investigation into its antiproliferative effects. tandfonline.comnih.gov

Material Science Applications: While less explored, the benzamide structure is present in various functional materials. Future work could investigate:

Polymer Chemistry: Benzamide moieties can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.

Organic Electronics: The aromatic and amide groups suggest potential use as building blocks for organic semiconductors or other electronic materials.

Pigments and Dyes: Benzamides are intermediates in the synthesis of pigments, indicating a potential, albeit distant, application in the colorant industry. researchgate.net

Integration of Advanced Computational Design and Optimization Methodologies

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. Integrating these methods into the research pipeline for this compound will be crucial for efficiently exploring its potential.

Future computational efforts should include:

Molecular Docking and Virtual Screening: In silico screening can predict the binding affinity of this compound and its virtual derivatives against a vast library of biological targets, helping to prioritize experimental studies. mdpi.commdpi.com Docking studies can also reveal key binding interactions, guiding the design of more potent analogs. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on a series of synthesized analogs can build predictive models that correlate specific structural features with biological activity. nih.gov This allows for the rational design of new derivatives with improved potency and desired properties.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the drug discovery process. researchgate.net This helps in identifying candidates with favorable pharmacokinetic profiles and reduces late-stage failures.

Peptide and Biomolecule Mimicry: Advanced computational workflows can be used to design molecules that mimic the function of bioactive peptides, a strategy that could be applied to develop novel therapeutics based on the benzamide scaffold. nih.govresearchgate.net

The following table presents a summary of structure-activity relationship (SAR) findings for a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analogs, which could inform the computational design of future this compound derivatives. nih.gov

Compound Modification Position Observation Impact on Activity
Benzoyl SubstitutionR² (ortho)2-chloro or 2-trifluoromethyl substitutionIncreased Potency
Benzoyl SubstitutionR² (meta/para)3-chloro or 4-chloro substitutionLower Potency vs. ortho
Benzoyl SubstitutionUnsubstituted benzoyl ringLeast Active
Phenyl Substituent4-chlorophenylMaintained High Activity
Amine GroupN-(2-aminoethyl)Primary amineEssential for antiparasitic activity

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